molecular formula C19H15NO5 B5823281 2-Oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate

2-Oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate

Cat. No.: B5823281
M. Wt: 337.3 g/mol
InChI Key: CFLWJBNHFFRXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a 1,3-dioxoisoindol-2-yl group attached to a benzoate moiety, with an oxopropyl group at the 2-position

Properties

IUPAC Name

2-oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-7-8-13(19(24)25-10-12(2)21)9-16(11)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLWJBNHFFRXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate typically involves the reaction of 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoic acid with an appropriate oxopropylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2-Oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate: A similar compound with an ethyl group instead of an oxopropyl group.

    N-(1,3-dioxoisoindol-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Another isoindoline derivative with different substituents.

Uniqueness

2-Oxopropyl 3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxopropyl group and the presence of the 1,3-dioxoisoindol-2-yl moiety make it a versatile compound for various applications in research and industry.

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